1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound notable for its unique structural attributes and potential biological activities. It belongs to a class of heterocyclic compounds that have attracted attention in pharmacology, particularly as modulators of ion channels. The compound's structure includes a pyrazolo[3,4-b]pyridine core, a tetrahydrothiophene moiety, and various functional groups that suggest specific interactions with biological systems.
This compound is classified under the category of G protein-gated inwardly rectifying potassium channel activators, specifically targeting GIRK1 and GIRK2 channels. Its molecular formula is , with a molecular weight of 454.55 g/mol. The compound has been synthesized and characterized in various studies, demonstrating its potential therapeutic applications in treating neurological disorders such as epilepsy and anxiety due to its ability to modulate neuronal excitability.
The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves several multi-step organic reactions. Initial steps include the formation of the pyrazolo[3,4-b]pyridine framework through cyclization reactions involving appropriate precursors. Subsequent steps introduce the tetrahydrothiophene and thiophene groups via specific coupling reactions or functional group transformations. Detailed synthetic routes may vary based on starting materials and desired yields .
The molecular structure of the compound features a pyrazolo[3,4-b]pyridine core with substituents that include a carboxamide group and dioxo-tetrahydrothiophene moiety. The presence of these functional groups suggests potential reactivity patterns including hydrolysis under acidic or basic conditions. The InChI representation of the compound is as follows:
The compound's structural uniqueness lies in its combination of cyclic and heterocyclic components which may impart distinct pharmacological properties compared to other similar compounds .
The reactivity of this compound is largely attributed to its functional groups. The carboxamide group can undergo hydrolysis under various conditions leading to the formation of corresponding carboxylic acids and amines. Additionally, the electron-rich nature of the pyrazole ring allows it to participate in electrophilic substitution reactions. Interaction studies have focused on binding affinity and selectivity for GIRK channels compared to other ion channels using techniques such as radiolabeled binding assays and electrophysiological recordings .
The mechanism of action for 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves activation of G protein-gated inwardly rectifying potassium channels (GIRK). This activation leads to hyperpolarization of neurons which influences neuronal excitability and neurotransmitter release. Studies indicate that this compound exhibits nanomolar potency as an activator for GIRK channels, making it a significant candidate for therapeutic applications aimed at regulating neuronal activity in conditions like epilepsy and anxiety disorders .
The physical properties include:
Property | Value |
---|---|
Molecular Weight | 454.55 g/mol |
Molecular Formula | |
Purity | Typically ≥ 95% |
Chemical properties are characterized by the stability of the compound under physiological conditions and its reactivity profile due to functional groups present in its structure. The presence of the dioxo-tetrahydrothiophene moiety has been noted to enhance metabolic stability compared to other similar compounds .
The primary applications of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide lie in pharmaceutical development. Its activity as a potassium channel modulator positions it as a candidate for drug development targeting neurological disorders where modulation of neuronal excitability is beneficial. Furthermore, its unique structural characteristics may allow for the synthesis of derivatives aimed at enhancing efficacy or reducing side effects in therapeutic contexts .
CAS No.: 31348-80-8
CAS No.: 146764-58-1
CAS No.:
CAS No.: 6801-81-6
CAS No.: 71869-92-6
CAS No.: 2361-24-2